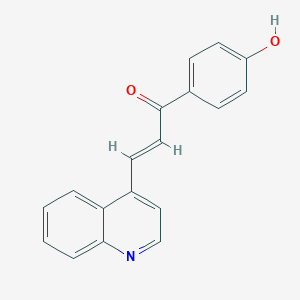

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Description

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a chalcone derivative featuring a 4-hydroxyphenyl group and a quinolin-4-yl moiety connected via an α,β-unsaturated ketone backbone. Chalcones are known for their structural versatility and bioactivity, with applications in antimicrobial, anticancer, and anti-inflammatory research .

Properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-quinolin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-15-8-5-14(6-9-15)18(21)10-7-13-11-12-19-17-4-2-1-3-16(13)17/h1-12,20H/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWBPGOSCSNPQG-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the chalcone structure can be reduced to form a dihydrochalcone.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinolinyl ketones or aldehydes.

Reduction: Formation of dihydrochalcones.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Properties

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one exhibits promising anticancer activity through various mechanisms:

- Mechanism of Action : It targets multiple pathways involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancer types .

-

Case Studies :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant potency against these cell lines .

- Research indicates that modifications to the chalcone structure can enhance its anticancer efficacy, suggesting a pathway for developing more potent derivatives .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

- Mechanism of Action : It disrupts bacterial cell membranes and inhibits key enzymes involved in bacterial DNA replication, such as DNA gyrase .

-

Case Studies :

- A study focused on quinoline derivatives revealed that compounds with similar structures to this compound exhibited effective antimicrobial activity against various strains of bacteria .

- The compound's ability to scavenge free radicals contributes to its overall antioxidant properties, which can enhance its antimicrobial efficacy by reducing oxidative stress in microbial cells.

Synthetic Routes

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 4-quinolinecarboxaldehyde. This reaction is conducted under basic conditions using solvents like ethanol or methanol at elevated temperatures to ensure complete conversion.

Mechanism of Action

The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits enzyme activity.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Chalcone derivatives exhibit tunable electronic properties based on substituents. For example:

- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one () has methoxy (electron-donating) and methyl groups, yielding a HOMO energy of -8.723 eV and LUMO of 4.959 eV.

- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one () features multiple hydroxyl groups, resulting in a lower HOMO (-8.171 eV) and higher LUMO (5.386 eV), indicating increased electron density.

The target compound’s quinolin-4-yl group is electron-withdrawing due to its aromatic nitrogen, likely reducing LUMO energy compared to phenyl derivatives, enhancing electrophilicity and reactivity.

Table 1: Key Quantum Chemical Descriptors of Selected Chalcones

| Compound Name | HOMO (eV) | LUMO (eV) | Substituent Effects |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | 4.959 | Electron-donating (methoxy, methyl) |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | 5.386 | Strong electron-donating (hydroxyl) |

| Target Compound | N/A | N/A | Electron-withdrawing (quinoline) |

Structural and Functional Group Variations

Halogen-Substituted Derivatives

- (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () and (2E)-1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one () demonstrate how chloro and hydroxyl substituents affect solubility and intermolecular interactions. The hydroxyl group in enables hydrogen bonding, improving aqueous solubility compared to non-polar methyl or chloro groups.

Quinoline-Containing Chalcones

Quinoline derivatives, such as (E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one (), exhibit enhanced bioactivity (e.g., antimicrobial, anticancer) due to the heterocyclic nitrogen’s role in binding biological targets . The target compound’s quinolin-4-yl group may offer distinct steric and electronic profiles compared to quinolin-3-yl isomers, influencing receptor affinity.

Crystallographic and Conformational Insights

- (2E)-3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one () shows a near-planar prop-2-en-1-one bridge with a twisted benzoquinoline group. Its crystal packing involves C–H⋯O and π-π interactions, critical for stability .

- (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)-prop-2-en-1-one () forms hydrogen bonds via hydroxyl groups, enhancing crystalline order .

The target compound’s 4-hydroxyphenyl group may similarly facilitate hydrogen bonding, while the quinoline moiety could promote π-π stacking with aromatic residues in biological targets.

Biological Activity

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, also known as a quinolinone derivative, has garnered attention for its diverse biological activities. This compound exhibits promising potential in various therapeutic areas, particularly in anticancer and antimicrobial applications. Below is a detailed analysis of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular mass of approximately 275.30 g/mol. Its structure features a conjugated system that enhances its biological interactions.

Anticancer Activity

Research indicates that quinolinone derivatives, including this compound, possess significant anticancer properties.

- Topoisomerase Inhibition : Quinolinones have been identified as inhibitors of topoisomerase enzymes, which play crucial roles in DNA replication and transcription. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at various phases, leading to reduced proliferation of cancer cells .

- Induction of Apoptosis : The compound promotes apoptotic pathways by activating caspases and other apoptotic factors, contributing to cancer cell death .

Case Studies

A study evaluating the anticancer effects of various quinolinone derivatives reported that this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent activity against several cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity.

- Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains and has demonstrated significant inhibitory effects on growth, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings

A comparative study on the antimicrobial efficacy of quinoline derivatives indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria while showing lesser effects on Gram-negative strains .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. This involves reacting a ketone (e.g., 4-hydroxyacetophenone) with a quinoline-substituted aldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include:

- Molar ratios : Optimizing stoichiometry (e.g., 1.2:1 ketone-to-aldehyde ratio) to maximize yield .

- Catalyst selection : Base catalysts like NaOH or KOH are preferred for enolate formation .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and confirm product formation .

Q. How is the structural integrity of this compound validated?

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR confirm the (2E)-stereochemistry via coupling constants () and aromatic proton splitting patterns .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and dihedral angles, confirming the planar enone system and quinoline orientation .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Standard assays include:

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations .

- Dose-response curves : Testing concentrations from 1–100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be systematically addressed?

Yield variations often arise from:

- Reaction conditions : Compare solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and base strength .

- Purification methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) may affect recovery rates .

- Side reactions : Monitor byproducts (e.g., Z-isomers or aldol adducts) using HPLC or GC-MS .

Q. How do computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

- Geometry optimization : DFT calculations (B3LYP/6-311G**) refine molecular geometries to match SCXRD bond lengths .

- Vibrational analysis : Compare computed IR frequencies with experimental data to assign peaks (e.g., C=O stretch at ~1650 cm) .

- Electrostatic potential maps : Identify reactive sites (e.g., enone system) for mechanistic studies .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO) on the quinoline ring to enhance antimicrobial activity .

- Scaffold hybridization : Merge with pharmacophores like pyrazole or pyrrolidine to improve anticancer selectivity .

- Solubility enhancement : Replace hydroxyl groups with methoxy or glycosyl moieties to increase bioavailability .

Q. How does crystal packing influence the compound’s physicochemical properties?

Q. How should researchers design experiments to validate contradictory biological results across studies?

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation time .

- Positive controls : Include reference drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer) to calibrate activity thresholds .

- Statistical rigor : Perform triplicate experiments with ANOVA to assess significance () .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.